(3-aminophenyl) 4-methylbenzenesulfonate
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Overview
Description
(3-aminophenyl) 4-methylbenzenesulfonate: is an organic compound that belongs to the class of sulfonic acid esters It is characterized by the presence of a sulfonic acid group attached to a toluene ring, with an ester linkage to a 3-aminophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-aminophenyl) 4-methylbenzenesulfonate typically involves the esterification of p-Toluenesulfonic acid with 3-aminophenol. This reaction can be catalyzed by strong acids such as sulfuric acid or p-Toluenesulfonic acid itself. The reaction is usually carried out under reflux conditions with an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3-aminophenyl) 4-methylbenzenesulfonate can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The ester linkage can be targeted for nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Chemistry: (3-aminophenyl) 4-methylbenzenesulfonate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for complex molecules.
Biology and Medicine: In biological research, this compound can be used to study enzyme interactions and protein modifications. Its derivatives may have potential therapeutic applications, although further research is needed to explore these possibilities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of (3-aminophenyl) 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and proteins. The ester linkage can be hydrolyzed under acidic or basic conditions, releasing the active 3-aminophenol moiety. This moiety can then interact with biological targets, leading to various biochemical effects.
Comparison with Similar Compounds
- p-Toluenesulfonic acid methyl ester
- p-Toluenesulfonic acid ethyl ester
- Benzenesulfonic acid 3-aminophenyl ester
Uniqueness: (3-aminophenyl) 4-methylbenzenesulfonate is unique due to the presence of the 3-aminophenyl group, which imparts specific reactivity and potential biological activity. Compared to other esters of p-Toluenesulfonic acid, this compound offers distinct advantages in terms of its applications in organic synthesis and potential therapeutic uses.
Properties
IUPAC Name |
(3-aminophenyl) 4-methylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-5-7-13(8-6-10)18(15,16)17-12-4-2-3-11(14)9-12/h2-9H,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZVAAMFWWVKGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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